3-(4-Azidophenyl)propionic acid
Overview
Description
3-(4-Azidophenyl)propionic acid is an organic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a propionic acid moiety. The azido group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions, particularly in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Azidophenyl)propionic acid can be synthesized from 3-(4-aminophenyl)propionic acid through a diazotization reaction followed by azidation . The general synthetic route involves the following steps:
Diazotization: 3-(4-aminophenyl)propionic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Azidophenyl)propionic acid undergoes various types of chemical reactions, including:
Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of the azido group.
Substitution: Various nucleophiles such as amines, thiols, and phosphines can be used for substitution reactions.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Phenylpropionic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Azidophenyl)propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)propionic acid primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which are useful in various applications . The azido group can also be reduced to an amine, which can further participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.
3-Azido-1-propanamine: Contains an azido group attached to a propanamine structure.
4-Azidotoluene: Features an azido group attached to a toluene ring.
Uniqueness
3-(4-Azidophenyl)propionic acid is unique due to its combination of an azido group with a propionic acid moiety, which provides distinct reactivity and versatility in chemical synthesis. The presence of the propionic acid group allows for additional functionalization and applications in various fields .
Properties
IUPAC Name |
3-(4-azidophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXFEOBOVVBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544301 | |
Record name | 3-(4-Azidophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103489-31-2 | |
Record name | 3-(4-Azidophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Azidophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses using chiral metal surfaces for asymmetric synthesis. Could 3-(4-Azidophenyl)propionic acid be used as a building block in such reactions? How might the presence of the azide group influence the outcome?
A1: Yes, this compound holds potential as a building block in asymmetric synthesis on chiral metal surfaces. [] The azide group within the molecule is capable of participating in the Huisgen cycloaddition reaction, a key focus of the research. [] This reaction, often catalyzed by copper, allows for the formation of triazole rings by reacting an azide with an alkyne. The chiral metal surface could potentially induce stereoselectivity in this reaction, leading to the preferential formation of one enantiomer of the product. This is significant because enantiomers can exhibit different biological activities. Further research is needed to investigate the specific interactions between this compound and chiral metal surfaces, and to determine the degree of stereoselectivity that can be achieved.
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